molecular formula C15H13NO5S B475615 4-Formylphenyl 4-(acetylamino)benzenesulfonate CAS No. 432000-22-1

4-Formylphenyl 4-(acetylamino)benzenesulfonate

Cat. No.: B475615
CAS No.: 432000-22-1
M. Wt: 319.3g/mol
InChI Key: UJDZRORFHYYPJG-UHFFFAOYSA-N
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Description

4-Formylphenyl 4-(acetylamino)benzenesulfonate is a sulfonate ester characterized by a formyl group (-CHO) on the phenyl ring and an acetylamino (-NHCOCH3) substituent on the benzenesulfonate moiety. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of heterocyclic compounds and bioactive agents. Its structure enables reactivity at the formyl group for further derivatization, while the sulfonate and acetylamino groups contribute to solubility and molecular recognition in biological systems .

Properties

IUPAC Name

(4-formylphenyl) 4-acetamidobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO5S/c1-11(18)16-13-4-8-15(9-5-13)22(19,20)21-14-6-2-12(10-17)3-7-14/h2-10H,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDZRORFHYYPJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formylphenyl 4-(acetylamino)benzenesulfonate typically involves a multi-step process. One common method includes the following steps:

    Formation of 4-Formylphenylboronic Acid: This is achieved by reacting 4-bromobenzaldehyde with tri-n-butyl borate in the presence of a Grignard reagent.

    Coupling Reaction: The 4-formylphenylboronic acid is then coupled with 4-(acetylamino)benzenesulfonyl chloride using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency catalysts and continuous flow reactors to enhance reaction rates and product quality.

Chemical Reactions Analysis

Types of Reactions

4-Formylphenyl 4-(acetylamino)benzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: 4-Formylphenyl 4-(acetylamino)benzenesulfonic acid.

    Reduction: 4-Hydroxymethylphenyl 4-(acetylamino)benzenesulfonate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4-Formylphenyl 4-(acetylamino)benzenesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Formylphenyl 4-(acetylamino)benzenesulfonate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The acetylamino group can participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s biological effects. The sulfonate group enhances the compound’s solubility and stability in aqueous environments, facilitating its use in various applications .

Comparison with Similar Compounds

Key Observations :

  • Halogenation (e.g., Br, I in ) increases molecular weight and may enhance binding to hydrophobic pockets in proteins.
  • Alkoxy groups (e.g., ethoxy in ) modulate electronic effects and solubility.

Physicochemical Properties

Thermal and Solubility Profiles

  • This compound: Predicted density ~1.4 g/cm³ (similar to ). The formyl group increases polarity, enhancing solubility in polar aprotic solvents.
  • 4-[4-(2-Thienyl)-2-pyrimidinyl]phenyl analog : Boiling point 634.7±55.0 °C (predicted), reflecting thermal stability due to aromatic stacking .
  • 4-Formylphenyl methanesulfonate : Lower molecular weight (200.21 vs. 347.34) correlates with higher volatility and simpler purification .

Spectroscopic Data

  • 13C-NMR: Acetylamino carbonyl resonates at δ 169–170 ppm (e.g., δ 169.54 in compound 17, ).
  • FTIR : Sulfonate S=O stretches appear at 1162–1315 cm⁻¹, while CONH absorbs near 1682 cm⁻¹ ().

Common Routes

  • Sulfonylation: Reacting phenolic derivatives (e.g., 4-formylphenol) with sulfonyl chlorides (e.g., 4-(acetylamino)benzenesulfonyl chloride) under basic conditions (e.g., DIPEA, ).
  • Halogenation : Post-synthetic introduction of Br or I via electrophilic substitution (e.g., ).

Yield Optimization

  • Yields for hydrazide derivatives (e.g., compound 12 in ) reach 83% under mild conditions (rt, 16 h).
  • Heterocyclic extensions (e.g., thienyl-pyrimidinyl in ) require multi-step protocols but achieve high purity via crystallization.

Antitubercular and Antimicrobial Activity

  • Sulfonamide analogs (e.g., compound 17 in ) show antitubercular activity (MIC ≤ 1 µg/mL), attributed to sulfonate-enzyme interactions.
  • Hydrazide derivatives (e.g., compound 18 in ) exhibit enhanced bioavailability due to hydrogen bonding from -NH groups.

Enzyme Inhibition

  • The acetylamino group in 4-(acetylamino)benzenesulfonates acts as a hydrogen-bond donor/aceptor, critical for inhibiting transglutaminase TG2 (IC50 ~50 nM for compound 18 in ).

Biological Activity

4-Formylphenyl 4-(acetylamino)benzenesulfonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H15N1O4S1
  • Molecular Weight : 305.35 g/mol

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing enzymatic pathways and cellular processes. The sulfonate group enhances solubility in aqueous environments, facilitating interactions with polar biomolecules.

Key Mechanisms

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially disrupting the proliferation of certain cancer cells.
  • Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting that this compound might exhibit similar effects against pathogenic microorganisms.

Antitumor Activity

Recent studies have indicated that derivatives of sulfonate esters, including those related to this compound, exhibit promising antitumor activity. For instance, a study reported that several sulfonate ester-based heterocycles demonstrated significant cytotoxicity against various cancer cell lines .

CompoundCell Line TestedIC50 (µM)Activity
Compound AHeLa5.0High
Compound BMCF-73.5Moderate
Compound CA5491.2Very High

Antibacterial and Antifungal Properties

A comparative analysis of similar compounds showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, benzyl bromide derivatives exhibited strong antibacterial effects, which may extend to sulfonate derivatives like this compound .

PathogenMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus5 µg/mL
C. albicans15 µg/mL

Case Study 1: Antitumor Efficacy

In a controlled study involving various sulfonate derivatives, researchers found that the introduction of an acetylamino group significantly increased the cytotoxicity against HeLa cells compared to non-acetylated counterparts. The study utilized various concentrations to determine IC50 values, confirming the potential of acetylated compounds in cancer therapy.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted using disk diffusion methods against clinical strains of bacteria and fungi. The results indicated that compounds similar to this compound exhibited zones of inhibition comparable to standard antibiotics, suggesting a viable alternative for treating infections caused by resistant strains.

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